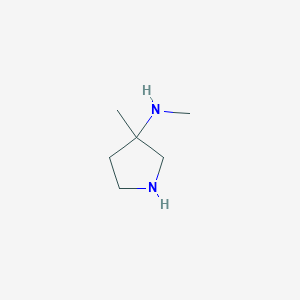
N,3-dimethyl-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-3-pyrrolidinamine: is an organic compound with the molecular formula C6H14N2 It is a tertiary amine, characterized by a pyrrolidine ring substituted with two methyl groups at the nitrogen atom and one methyl group at the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,3-dimethyl-3-pyrrolidinamine involves the reductive amination of 3-pyrrolidinone with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the reducing agent facilitating the formation of the tertiary amine.
Alkylation: Another method involves the alkylation of 3-pyrrolidinamine with methyl iodide in the presence of a base like potassium carbonate. This reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,3-dimethyl-3-pyrrolidinamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Although less common, reduction reactions can occur, especially in the presence of strong reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,3-dimethyl-3-pyrrolidinamine is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor binding. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural similarity to neurotransmitters allows it to interact with various receptors and enzymes.
Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,3-dimethyl-3-pyrrolidinamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the specific target. Its tertiary amine structure allows it to form hydrogen bonds and electrostatic interactions, influencing the activity of the target molecule. Pathways involved include neurotransmitter signaling and enzyme inhibition.
Comparación Con Compuestos Similares
N,1-dimethyl-3-pyrrolidinamine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
N-methyl-3-pyrrolidinamine: Lacks one methyl group, resulting in different chemical properties and uses.
1-benzyl-N,N-dimethyl-3-pyrrolidinamine:
Uniqueness: N,3-dimethyl-3-pyrrolidinamine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C6H14N2 |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
N,3-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-6(7-2)3-4-8-5-6/h7-8H,3-5H2,1-2H3 |
Clave InChI |
ZEEPJWKRADHJSA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)
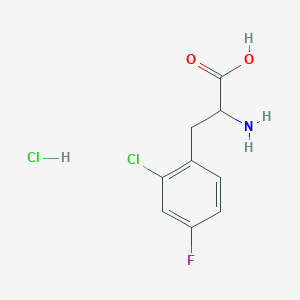
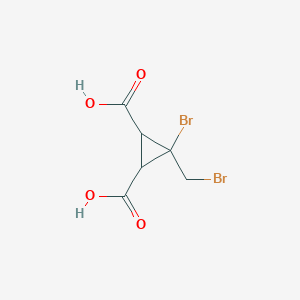
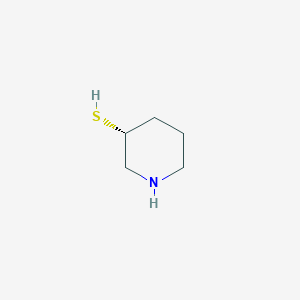
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
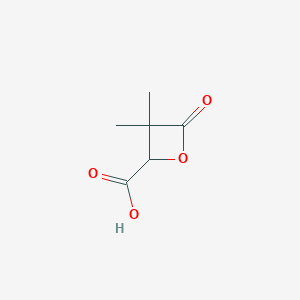

![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)
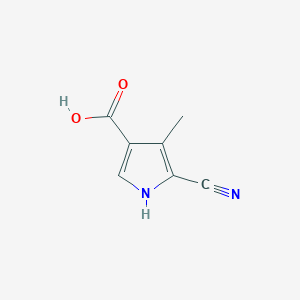
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
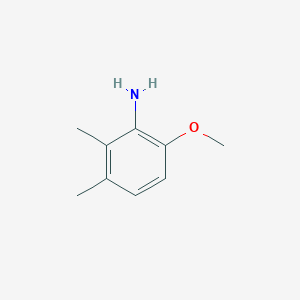
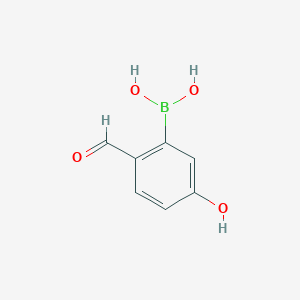
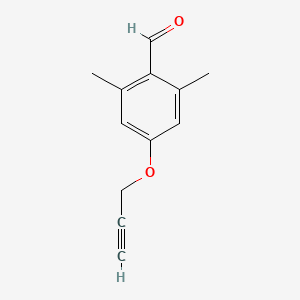
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
